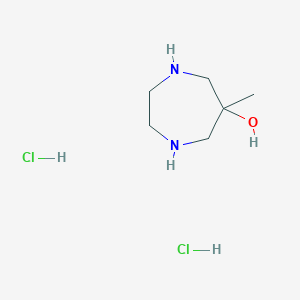

6-Methyl-1,4-diazepan-6-ol;dihydrochloride

Description

6-Methyl-1,4-diazepan-6-ol dihydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring with a hydroxyl (-OH) and methyl (-CH₃) group at the 6th position, along with two hydrochloride counterions. This compound is primarily utilized as a versatile building block in organic synthesis and pharmaceutical research due to its reactive functional groups and structural flexibility . Its dihydrochloride salt form enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.

Properties

IUPAC Name |

6-methyl-1,4-diazepan-6-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-6(9)4-7-2-3-8-5-6;;/h7-9H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPBQXIDDMARIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCNC1)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Methyl-1,4-diazepan-6-ol;dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a diazepane derivative and methylating agents.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature is maintained at a specific range to ensure optimal reaction rates.

Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

6-Methyl-1,4-diazepan-6-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone or aldehyde.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

6-Methyl-1,4-diazepan-6-ol;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-diazepan-6-ol;dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems in the brain, which may explain its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

Hydroxyl vs. Carboxylic Acid: 1,4-Dimethyl-1,4-diazepane-6-carboxylic Acid Dihydrochloride

- Structure : Features a carboxylic acid (-COOH) at position 6 and methyl groups at positions 1 and 4.

- Molecular Formula : C₈H₁₈Cl₂N₂O₂ (MW: 245.15) .

- Key Differences :

- The carboxylic acid group increases acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~10–12) in the target compound.

- Enhanced hydrogen-bonding capacity and reactivity in conjugation or peptide coupling reactions.

- Applications : Preferred for synthesizing zwitterionic compounds or metal-chelating agents.

Hydroxyl vs. Fluorine: 6-Fluoro-1,4-diazepane Dihydrochloride

- Structure : Fluorine replaces the hydroxyl and methyl groups at position 6.

- Molecular Formula : C₅H₁₃Cl₂FN₂ (MW: 215.08) .

- Key Differences: Fluorine’s electronegativity enhances lipophilicity, improving membrane permeability.

- Applications : Useful in fluorinated drug candidates targeting hydrophobic environments (e.g., CNS drugs).

Hydroxyl vs. Ketone: 1,4-Diazepan-6-one Dihydrochloride

- Structure : Contains a ketone (-C=O) at position 6.

- Molecular Formula : C₅H₁₂Cl₂N₂O (MW: 187.07) .

- Key Differences :

- The ketone group introduces electrophilicity, enabling nucleophilic addition reactions.

- Reduced solubility in water compared to the dihydrochloride salt of the target compound.

- Applications : Intermediate in synthesizing heterocyclic ketones or Schiff bases.

Substituent Modifications

Methoxymethyl Substituent: 6-(Methoxymethyl)-1-methyl-1,4-diazepane Dihydrochloride

- Structure : Methoxymethyl (-CH₂-O-CH₃) group at position 6 and a methyl group at position 1.

- Molecular Formula : C₈H₁₈Cl₂N₂O (MW: 231.2) .

- Key Differences :

- The ether group increases stability against oxidation compared to hydroxyl.

- Moderate lipophilicity balances solubility and membrane penetration.

- Applications : Used in prodrug design or glycosylation mimicry.

Acetylated Derivative: 1-Acetyl-1,4-diazepan-6-ol Hydrobromide

- Structure : Acetyl (-COCH₃) group at position 1 and hydroxyl at position 6, with hydrobromide salt.

- Molecular Formula : C₇H₁₄BrN₂O₂ (MW: 239.11) .

- Key Differences :

- Acetylation blocks the amine group, altering reactivity in acylation or alkylation pathways.

- Hydrobromide salt may offer different crystallization properties compared to dihydrochloride.

- Applications : Intermediate for N-acetylated bioactive molecules.

Solubility and Reactivity

- Hydroxyl + Dihydrochloride (Target Compound) : High water solubility due to ionic character; ideal for aqueous-phase synthesis .

- Carboxylic Acid (C₈H₁₈Cl₂N₂O₂) : Forms stable salts with metals; used in coordination chemistry .

- Fluorine (C₅H₁₃Cl₂FN₂) : Lipophilicity enhances bioavailability in hydrophobic targets .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

6-Methyl-1,4-diazepan-6-ol; dihydrochloride is a chemical compound belonging to the diazepane class, characterized by a six-membered ring containing two nitrogen atoms and a hydroxyl group. Its unique structure, particularly the methyl group at the sixth position and the presence of dihydrochloride, enhances its solubility and potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6-Methyl-1,4-diazepan-6-ol; dihydrochloride is CHClNO. Its molar mass is approximately 183.16 g/mol. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for pharmacological research.

Preliminary studies suggest that 6-Methyl-1,4-diazepan-6-ol; dihydrochloride interacts with neurotransmitter systems in the brain, particularly through binding to GABA receptors. This interaction may modulate inhibitory neurotransmission, potentially leading to anxiolytic or sedative effects similar to other diazepane derivatives. The exact pathways and molecular targets are still under investigation, but its influence on neurotransmitter systems indicates therapeutic implications for anxiety disorders and other neurological conditions.

Biological Activity

The biological activity of 6-Methyl-1,4-diazepan-6-ol; dihydrochloride has been evaluated through various studies, highlighting its potential in different areas:

Anxiolytic and Sedative Effects

Research indicates that compounds within the diazepane family exhibit anxiolytic properties. For instance, studies have shown that similar diazepane derivatives can reduce anxiety-like behaviors in animal models. The binding affinity to GABA receptors suggests that 6-Methyl-1,4-diazepan-6-ol; dihydrochloride may exert similar effects.

Interaction with Cellular Targets

The compound has been studied for its interactions with various enzymes and receptors. It is believed to modulate specific molecular targets, influencing biochemical pathways critical for cellular function. This modulation can lead to alterations in cellular responses, which are essential in pharmacological contexts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Methyl-1,4-diazepan-6-ol; dihydrochloride, a comparison with related compounds is essential. The following table summarizes key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Diazepane | Basic diazepane structure | Lacks methyl and hydroxyl groups |

| 6-Methyl-1,4-diazepane | Similar ring structure | Contains methyl group only |

| 1,4-Diazepan-6-ol | Contains hydroxyl group but no methyl group | Lacks methyl group |

| 2-Methyl-[1,4]diazepane | Methyl group at the second position | Different position of methyl group |

The presence of both hydroxyl and methyl groups in 6-Methyl-1,4-diazepan-6-ol; dihydrochloride may confer distinct chemical and biological properties not found in its analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of diazepane derivatives. For example:

- Study on GABA Receptor Binding : A study demonstrated that compounds similar to 6-Methyl-1,4-diazepan-6-ol exhibited significant binding affinity to GABA receptors, suggesting potential anxiolytic effects.

- In Vivo Studies : Animal models treated with diazepane derivatives showed reduced anxiety-like behavior compared to controls. These findings support the hypothesis that 6-Methyl-1,4-diazepan-6-ol may have therapeutic applications in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.